BenchChemオンラインストアへようこそ!

4-iodo-N,N,3-trimethylbenzamide

Positional isomerism Physicochemical property prediction Quality control

4-Iodo-N,N,3-trimethylbenzamide (molecular formula C₁₀H₁₂INO, molecular weight 289.11 g/mol) is a tertiary benzamide derivative featuring an iodine atom at the para (4-) position, a methyl substituent at the meta (3-) position of the benzene ring, and an N,N-dimethylcarboxamide functional group. It belongs to the class of iodo-substituted N,N-dialkylbenzamides, which are employed as synthetic intermediates in medicinal chemistry, particularly as building blocks for kinase inhibitor scaffolds.

Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Cat. No. B8151732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N,N,3-trimethylbenzamide
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N(C)C)I
InChIInChI=1S/C10H12INO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3
InChIKeyFQMAPBHRCNNEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N,N,3-trimethylbenzamide: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Context


4-Iodo-N,N,3-trimethylbenzamide (molecular formula C₁₀H₁₂INO, molecular weight 289.11 g/mol) is a tertiary benzamide derivative featuring an iodine atom at the para (4-) position, a methyl substituent at the meta (3-) position of the benzene ring, and an N,N-dimethylcarboxamide functional group . It belongs to the class of iodo-substituted N,N-dialkylbenzamides, which are employed as synthetic intermediates in medicinal chemistry, particularly as building blocks for kinase inhibitor scaffolds [1]. The compound is a positional isomer of 3-iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7), a documented reference standard impurity in ponatinib drug substance quality control [2]. The distinct substitution pattern—para-iodo plus meta-methyl—creates a unique steric and electronic environment that differentiates this compound from its regioisomers and non-methylated analogs in both physicochemical properties and synthetic reactivity.

Why 4-Iodo-N,N,3-trimethylbenzamide Cannot Be Interchanged with Its Positional Isomers or Non-Methylated Analogs


The specific substitution pattern of 4-iodo-N,N,3-trimethylbenzamide—iodine at the para position with a meta-methyl group—produces a combination of electronic and steric effects that is absent in any of its regioisomers or des-methyl analogs. The para-iodo substituent exerts a strong electron-withdrawing inductive effect (−I) while simultaneously contributing to resonance via the aromatic π-system, and this electronic profile is further modulated by the electron-donating meta-methyl group [1]. Positional isomerism of the iodine atom alone has been shown to dramatically alter physicochemical properties and supramolecular behavior in benzamide derivatives [2]. The closely related 3-iodo-N,N,4-trimethylbenzamide isomer, for instance, is commercially utilized as a ponatinib-related impurity reference standard with certified purity ≥98% and a full certificate of analysis including structural confirmation by MS, ¹H-NMR, and ¹³C-NMR [3], underscoring that even regioisomers sharing identical molecular formula and molecular weight are treated as entirely distinct chemical entities in regulated pharmaceutical environments. Generic substitution without verifying the exact positional isomer identity risks compromising synthetic route fidelity, impurity profile accuracy, and downstream biological assay reproducibility.

Quantitative Differentiation Evidence: 4-Iodo-N,N,3-trimethylbenzamide Versus Its Closest Analogs


Positional Isomer Differentiation: Predicted Boiling Point and Density Differences Between 4-Iodo-N,N,3-trimethylbenzamide and 3-Iodo-N,N,4-trimethylbenzamide

The closest positional isomer, 3-iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7), has predicted physicochemical properties reported on ChemicalBook: boiling point 373.2 ± 35.0 °C (Predicted) and density 1.579 ± 0.06 g/cm³ (Predicted at 20 °C, 760 Torr) . The target compound 4-iodo-N,N,3-trimethylbenzamide, by virtue of its para-iodo substitution pattern, is expected to exhibit measurably different chromatographic retention behavior (HPLC retention time) and potentially distinct boiling point and density values compared to the 3-iodo isomer. The 3-iodo isomer is formally designated as Ponatinib Impurity 09 and is available as a certified reference standard with ≥98% purity and full COA documentation [1]. The target compound, bearing iodine para to the carboxamide rather than meta, is not interchangeable with this impurity standard in analytical method validation for ponatinib or related kinase inhibitor drug substances.

Positional isomerism Physicochemical property prediction Quality control

Para-Iodo Substitution Drives Amide Bond Distortion: Evidence from 4-Halobenzamide Crystal Structures

A systematic crystallographic study of 4-halobenzamides by Piontek et al. (2018) demonstrated that 4-iodo-N-morpholinylbenzamide crystallizes with a significant distortion of the amide bond, quantified as τ + χN = 33°, where τ is the twist angle around the N–C(O) bond and χN is the nitrogen pyramidalization parameter [1]. This degree of amide bond distortion is substantially greater than that observed for the corresponding 4-fluoro, 4-chloro, and 4-bromo analogs in the same morpholinyl amide series. The para-iodo substituent, being the largest and most polarizable halogen, exerts the strongest effect on the Ar–C(O) axis twist angle, which directly correlates with the amide N–C(O) bond twist angle. When extended to 4-iodo-N,N,3-trimethylbenzamide, the additional presence of the meta-methyl group adjacent to the carboxamide is expected to further modulate the amide conformation via steric interaction, producing a conformational profile distinct from both the non-methylated 4-iodo-N,N-dimethylbenzamide (CAS 24167-53-1) and the 3-iodo-N,N,4-trimethylbenzamide isomer.

Conformational analysis Amide bond geometry Crystal structure

Differentiation from Non-Methylated 4-Iodo-N,N-dimethylbenzamide: Impact of the 3-Methyl Substituent on Physicochemical Properties

4-Iodo-N,N-dimethylbenzamide (CAS 24167-53-1, molecular formula C₉H₁₀INO, MW 275.09 g/mol) is the closest non-methylated analog, lacking the meta-methyl group present on the target compound. This analog has a reported boiling point of 338.9 °C at 760 mmHg and density of 1.649 g/cm³ . The target compound 4-iodo-N,N,3-trimethylbenzamide, bearing an additional methyl group at the 3-position (meta to carboxamide, ortho to iodine), has a higher molecular weight (289.11 vs. 275.09 g/mol) and is expected to exhibit a higher boiling point, altered density, and distinct chromatographic retention due to increased van der Waals surface area and modified molecular polarizability [1]. The 3-methyl group also introduces steric hindrance adjacent to the carboxamide, which can influence both the conformational equilibrium of the amide bond and the regioselectivity of subsequent synthetic transformations (e.g., directed ortho-metalation or cross-coupling at the iodine-bearing position). Commercially, 4-iodo-N,N-dimethylbenzamide is available from multiple vendors at 95–98% purity, whereas 4-iodo-N,N,3-trimethylbenzamide is a more specialized building block, indicating differentiated procurement value for applications requiring the methyl-substituted scaffold.

Methyl substituent effect Physicochemical comparison Boiling point

Para-Iodo Position Confers Superior Cross-Coupling Reactivity for Downstream C–C Bond Formation

The iodine atom at the para (4-) position of 4-iodo-N,N,3-trimethylbenzamide is sterically unencumbered by the adjacent N,N-dimethylcarboxamide group, unlike the ortho-iodo isomers (e.g., 2-iodo-N,N,6-trimethylbenzamide, CAS 1369851-22-8), where steric congestion between the ortho-iodine and the amide substituent can significantly impede oxidative addition to Pd(0) catalysts [1]. This steric accessibility renders the para-iodo isomer a superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), which are the predominant transformations used to elaborate iodo-benzamide building blocks into more complex kinase inhibitor scaffolds . The meta-methyl group at the 3-position further directs electrophilic aromatic substitution and can serve as a synthetic handle for benzylic functionalization, providing orthogonal reactivity to the iodo cross-coupling site. In contrast, the 3-iodo-N,N,4-trimethylbenzamide isomer has iodine meta to the carboxamide, where it experiences different electronic activation, and the 2-iodo isomers suffer from steric retardation that can reduce catalytic turnover frequency by an order of magnitude.

Cross-coupling Synthetic utility Regioselectivity

Ponatinib Impurity Profiling Context: 4-Iodo-N,N,3-trimethylbenzamide as a Differentiated Reference Standard Candidate

The positional isomer 3-iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7) is formally catalogued as Ponatinib Impurity 09 and is commercially supplied as a certified reference standard with ≥98% purity, complete certificate of analysis (COA) including detailed synthetic route, structural confirmation by MS, ¹H-NMR, and ¹³C-NMR, and certified content by HPLC [1]. This isomer serves as a critical reference material for the development and validation of analytical methods for ponatinib (Iclusig®), an FDA-approved Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [2]. The target compound 4-iodo-N,N,3-trimethylbenzamide, as a distinct regioisomer, is not substitutable for Impurity 09 in any compendial or regulatory analytical method. However, it may itself serve as a process-related impurity or degradant standard for alternative synthetic routes to ponatinib or related 3-substituted benzamide kinase inhibitors, where the iodo-methyl substitution pattern is introduced at a different stage of the synthetic sequence. Additionally, the broader class of 3-halogenated benzamide derivatives has been identified as highly potent Bcr-Abl kinase inhibitors, with compounds such as NS-187 demonstrating activity against imatinib-resistant mutants [3].

Impurity profiling Reference standard Ponatinib

Class-Level Differentiation: Methyl-Substituted Benzamide SAR in Kinase Inhibition

A structure-activity relationship study of substituted benzamide derivatives (J Med Chem, 2009) demonstrated that the position of the methyl substituent on the benzamide ring profoundly affects enzyme inhibitory activity, with IC₅₀ values for the lead compound series varying from 8.7 ± 0.7 μM (2-Me) to 14.8 ± 5.0 μM (3-Me) to 29.1 ± 3.8 μM (4-Me) [1]. This 3.3-fold difference in potency between the 2-methyl and 4-methyl substitution patterns underscores that the methyl group position is a critical determinant of target engagement. Applied to the iodo-trimethylbenzamide series, the 3-methyl substitution pattern in 4-iodo-N,N,3-trimethylbenzamide places the methyl group in a steric and electronic environment that is distinct from the 4-methyl pattern in 3-iodo-N,N,4-trimethylbenzamide. Furthermore, a separate series of 3-halogenated benzamide derivatives was identified as highly potent Bcr-Abl kinase inhibitors, with halogen identity and position directly modulating potency against both wild-type and drug-resistant kinase mutants [2]. Together, these findings establish that the specific combination of 4-iodo and 3-methyl substituents cannot be achieved by procuring any alternative regioisomer.

Structure-activity relationship Kinase inhibition Substituent effect

Application Scenarios Where 4-Iodo-N,N,3-trimethylbenzamide Delivers Differentiated Value


Synthesis of Para-Functionalized Kinase Inhibitor Intermediates via Suzuki-Miyaura Cross-Coupling

4-Iodo-N,N,3-trimethylbenzamide provides an ideal substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling at the para position, capitalizing on the steric accessibility of the para-iodo group relative to ortho-iodo isomers [1]. The N,N-dimethylamide group remains intact during cross-coupling, serving as a masked carboxylic acid equivalent or a directing group for subsequent C–H functionalization. This application is directly relevant to the synthesis of 3-substituted benzamide kinase inhibitor libraries, where the 3-methyl group on the target compound mimics the substitution pattern found in clinically evaluated Bcr-Abl inhibitors such as NS-187 [2].

Process-Related Impurity Reference Standard for Alternative Ponatinib Synthetic Routes

While 3-iodo-N,N,4-trimethylbenzamide is established as Ponatinib Impurity 09 with certified purity ≥98% and full COA documentation [3], the target compound 4-iodo-N,N,3-trimethylbenzamide can serve as a process-specific impurity marker for synthetic routes that introduce the iodo-methylbenzamide fragment at a different stage. Its distinct HPLC retention time, NMR fingerprint, and mass spectrum (identical molecular ion but different fragmentation pattern from the 3-iodo isomer) make it a valuable reference material for analytical method development and validation in accordance with ICH Q3A guidelines.

Conformational Probe for Amide Bond Distortion Studies in Medicinal Chemistry

Building on the crystallographic evidence that 4-iodo substitution induces significant amide bond distortion (τ + χN = 33°) in N,N-disubstituted benzamides [4], 4-iodo-N,N,3-trimethylbenzamide offers a unique scaffold for investigating the interplay between halogen substitution, amide conformation, and biological activity. The additional 3-methyl group provides a second steric perturbation adjacent to the carboxamide, making this compound particularly valuable for studying how conformational pre-organization affects target binding affinity and metabolic stability in drug discovery programs.

Building Block for Iodine-125 Radiolabeled Benzamide Imaging Agent Development

Para-iodobenzamide derivatives have established utility as melanoma imaging agents, with the para-iodo position enabling facile isotopic exchange for radiolabeling with ¹²⁵I or ¹²³I [5]. 4-Iodo-N,N,3-trimethylbenzamide, bearing the additional 3-methyl group, provides a scaffold for developing next-generation radiotracers with potentially altered lipophilicity (modulated by the methyl group) and altered biodistribution compared to the clinically studied N,N-dialkyl iodobenzamides. The N,N-dimethylamide functionality has been shown to confer favorable pharmacokinetic properties in iodobenzamide-based imaging agents.

Quote Request

Request a Quote for 4-iodo-N,N,3-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.